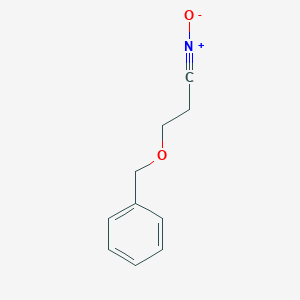![molecular formula C11H14ClNO B14311639 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde CAS No. 112304-74-2](/img/structure/B14311639.png)
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(2-chloroethyl)(methyl)amino] group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-chloroethylamine and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzoic acid.
Reduction: 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(2-azidoethyl)(methyl)amino]-3-methylbenzaldehyde.
Scientific Research Applications
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chloroethyl)(methyl)amino]benzaldehyde: A closely related compound with similar chemical properties.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard derivative used in cancer treatment.
Uniqueness
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
112304-74-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-[2-chloroethyl(methyl)amino]-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H14ClNO/c1-9-7-10(8-14)3-4-11(9)13(2)6-5-12/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
ZYWZFJJQAMULIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N(C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


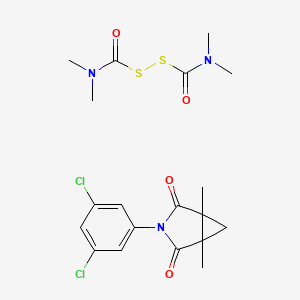
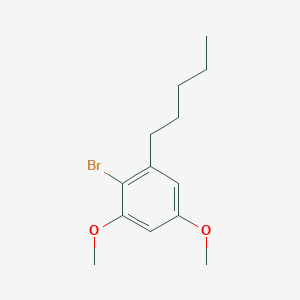
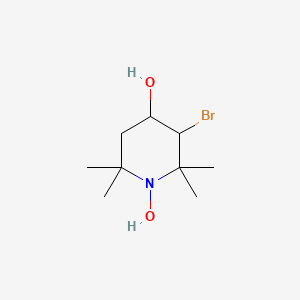
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)


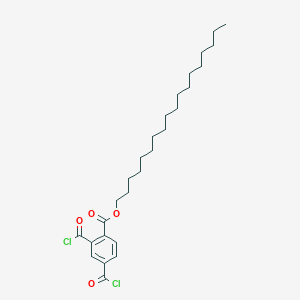
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
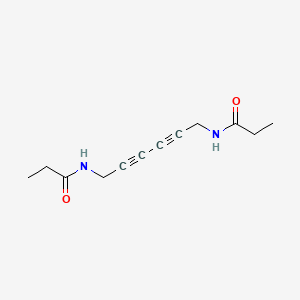
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
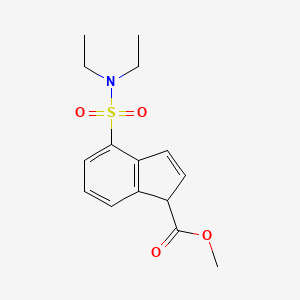
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
